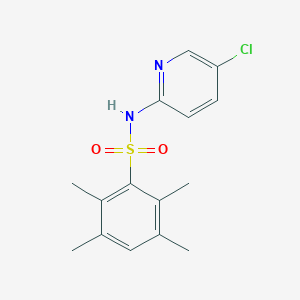
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide, also known as PTK787, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PTK787 is a member of the sulfonamide class of compounds, which are known to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetic retinopathy, and age-related macular degeneration. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis and tumor growth. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its therapeutic effects.
Mecanismo De Acción
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide works by inhibiting the activity of VEGFR and PDGFR, which are involved in the regulation of angiogenesis and tumor growth. Specifically, N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide binds to the ATP-binding site of these receptors, preventing the activation of downstream signaling pathways. This leads to a decrease in the production of pro-angiogenic factors and a reduction in tumor growth.
Biochemical and physiological effects:
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of angiogenesis, reduction of tumor growth, and anti-inflammatory and anti-oxidative properties. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has also been shown to improve blood flow and vascular function in animal models of diabetes and hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its specificity for VEGFR and PDGFR, which allows for the selective inhibition of angiogenesis and tumor growth. However, one limitation of using N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide is its relatively short half-life, which may require frequent dosing in animal models.
Direcciones Futuras
There are several future directions for the study of N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide, including the development of more potent and selective inhibitors of VEGFR and PDGFR, the investigation of combination therapies with other anti-angiogenic agents, and the exploration of N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide's potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative disorders.
In conclusion, N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide works by inhibiting the activity of VEGFR and PDGFR, leading to a decrease in angiogenesis and tumor growth. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has a range of biochemical and physiological effects, including anti-inflammatory and anti-oxidative properties. While there are advantages and limitations to using N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments, there are several future directions for the study of this compound.
Métodos De Síntesis
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various starting materials. The first step involves the synthesis of 5-chloropyridin-2-amine, which is then reacted with 2-methoxy-4-methylbenzenesulfonyl chloride to form the desired product. The synthesis method has been optimized to produce high yields of N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide with high purity.
Propiedades
Nombre del producto |
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H13ClN2O3S |
Peso molecular |
312.77 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-9-3-5-12(11(7-9)19-2)20(17,18)16-13-6-4-10(14)8-15-13/h3-8H,1-2H3,(H,15,16) |
Clave InChI |
BESCQRXZRWLWGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)



![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)



